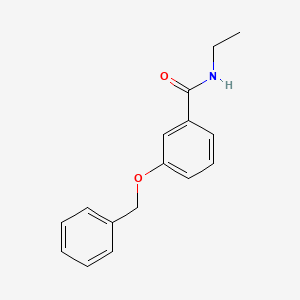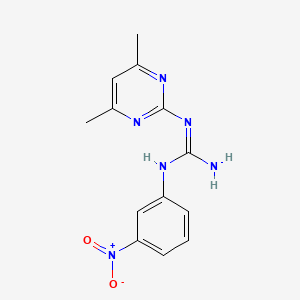
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPP, is a chemical compound that belongs to the class of piperazines. It has been studied for its potential applications in scientific research due to its unique properties and effects on the body.
Mecanismo De Acción
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It also inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. These effects are thought to contribute to its behavioral and physiological effects.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a range of effects on the body, including increased locomotor activity, decreased anxiety-like behavior, and altered social behavior in animal models. It has also been shown to have potential analgesic effects and to modulate the immune response. These effects are thought to be mediated by its actions on neurotransmitter systems and its effects on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for use in scientific research, including its selectivity for certain neurotransmitter systems, its well-defined mechanism of action, and its ability to modulate gene expression. However, it also has some limitations, including its potential for off-target effects and its limited availability.
Direcciones Futuras
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine, including further studies on its effects on neurotransmitter systems, its potential therapeutic applications, and its use as a tool for studying the underlying mechanisms of psychiatric disorders. Additionally, the development of new synthesis methods and analogs of 1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine could lead to improved selectivity and potency for use in research.
Métodos De Síntesis
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with nitromethane, followed by reduction and condensation reactions. The resulting product is then reacted with 3-phenyl-2-propenal to yield 1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine. This synthesis method has been optimized to produce high yields and purity of 1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine for research purposes.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This makes it a potential candidate for studying the mechanisms underlying drug addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-11-5-10-19(17-20)22-15-13-21(14-16-22)12-6-9-18-7-3-2-4-8-18/h2-11,17H,12-16H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPZHKCOGKTTJW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-(3-phenyl-2-propen-1-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)

![4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B5404542.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5404543.png)
![N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5404552.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)

![3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride](/img/structure/B5404583.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)

